molecular formula C11H10BrNO6 B2985486 1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate CAS No. 100487-81-8

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate

Cat. No.: B2985486
CAS No.: 100487-81-8
M. Wt: 332.106
InChI Key: NJAONFWUEGWOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate is a propanedioate ester derivative featuring a phenyl ring substituted with a bromo group at the para position and a nitro group at the ortho position. The compound’s structure comprises a central propanedioate backbone (dimethyl ester) linked to the substituted aromatic ring. Bromine and nitro groups are electron-withdrawing, influencing the compound’s reactivity and physicochemical behavior, particularly in pharmaceutical and synthetic chemistry contexts.

Properties

IUPAC Name

dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAONFWUEGWOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitroaniline followed by esterification with malonic acid derivatives. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst for the esterification step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps involving the reducing agent .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences among 1,3-dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate and related propanedioate derivatives:

Compound Name Substituents on Aromatic Ring Molecular Weight (g/mol) Key Functional Groups
This compound 4-Bromo, 2-nitro (phenyl) ~344.13 Bromo, nitro, ester
Dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate 4-Methoxycarbonyl, 2-nitro (phenyl) ~323.28 Methoxycarbonyl, nitro, ester
1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate 2-Amino, 4-methylsulfonyl (phenyl) ~313.36 Amino, methylsulfonyl, ester
Dimethyl 2-(3-nitropyridin-2-yl)propanedioate 3-Nitro (pyridine) ~266.23 Nitro, pyridyl, ester

Key Observations :

  • The bromo-nitro substitution in the target compound confers higher molecular weight compared to analogs with methoxycarbonyl (~323 g/mol) or pyridyl (~266 g/mol) groups.
  • Electron-withdrawing groups (e.g., nitro, bromo) deactivate the aromatic ring, directing electrophilic substitution to specific positions, whereas electron-donating groups (e.g., amino) enhance ring reactivity .
Physicochemical Properties
  • Physical State : Likely a crystalline solid or powder (inferred from analogs like the methoxycarbonyl derivative, which is a white powder) .
  • Solubility: Lower solubility in polar solvents due to the hydrophobic bromo group, contrasting with the methoxycarbonyl analog’s moderate solubility in organic solvents. The pyridyl derivative may exhibit better solubility in non-polar media .
  • Stability : Nitro groups may impart thermal sensitivity, necessitating storage under inert conditions.

Biological Activity

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate is a synthetic compound that has attracted attention for its potential biological activities. This article explores the pharmacological significance, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a unique structure that combines a dimethyl malonate moiety with a nitrophenyl group. The presence of the bromine and nitro substituents contributes to its biological activity by modulating interactions with biological targets.

Pharmacological Significance

The biological activity of this compound can be attributed to several pharmacological properties:

1. Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key metabolic enzymes, which can lead to therapeutic effects against various diseases.

2. Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives targeting fatty acid biosynthesis pathways have been shown to inhibit the growth of resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Targeting : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Reactive Intermediates Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against various bacterial strains. The following table summarizes key findings:

StudyCompound TestedTargetResults
This compoundFatty Acid SynthaseInhibition observedSignificant reduction in bacterial growth
Platensimycin (similar structure)FabF enzymeEffective against MRSAConfirmed inhibition

In vitro Studies

In vitro studies demonstrated a dose-dependent inhibition of growth in pathogenic bacterial cultures. The compound showed promising results in reducing bacterial load in infected tissues during preliminary animal model studies.

Case Studies

  • In vitro Studies : A specific study explored the effects of this compound on bacterial cultures, demonstrating a clear dose-dependent inhibition of growth across various pathogenic strains.
  • Animal Models : Preliminary studies using mouse models indicated that administration of the compound resulted in reduced bacterial load in infected tissues, suggesting its potential for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.